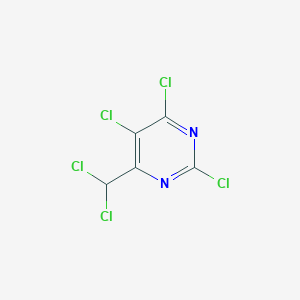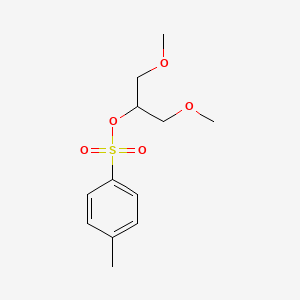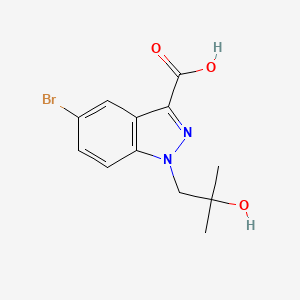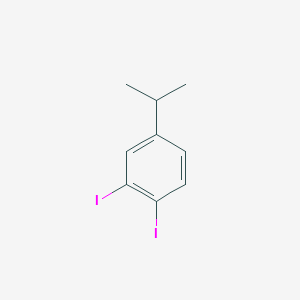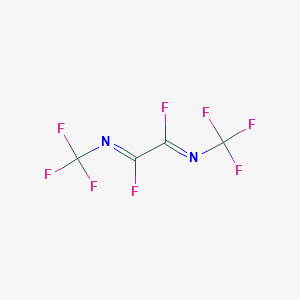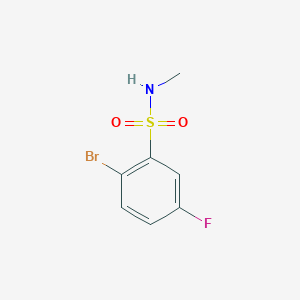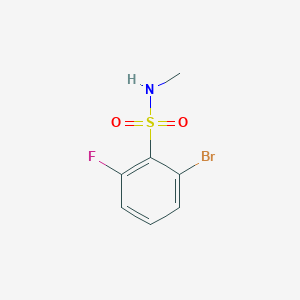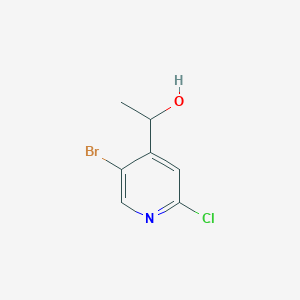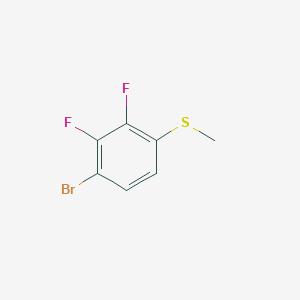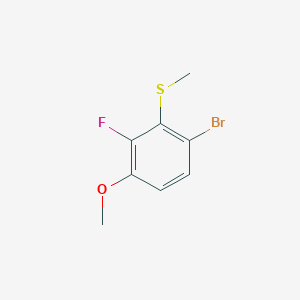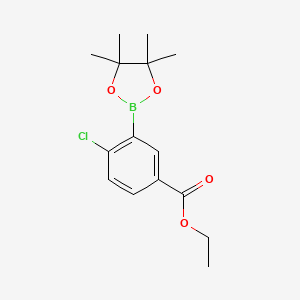
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound. It is commonly used in the pharmaceutical and chemical industries .
Synthesis Analysis
The synthesis of this compound is typically achieved through a series of substitution reactions . The exact process can vary depending on the specific requirements of the synthesis.Molecular Structure Analysis
The molecular structure of this compound is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
This compound is an important intermediate in various chemical reactions. It is often used in carbon-carbon coupling and carbon heterocoupling reactions . The exact reactions it undergoes can depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a clear light yellow viscous liquid . Other properties such as boiling point, density, and refractive index can be determined through various experimental techniques .科学研究应用
Ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been used as a reagent in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including chiral compounds, heterocycles, and polymers. It has also been used in the synthesis of pharmaceuticals, pesticides, and insecticides. Additionally, it has been used as a catalyst in the synthesis of polymers and as a ligand in asymmetric catalysis.
作用机制
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in the synthesis of organic compounds, suggesting that their targets could be various organic molecules .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation reactions . In these reactions, the compound can interact with its targets (organic molecules) and introduce a boron atom into the target molecule, leading to the formation of new bonds and changes in the target molecule’s structure .
Biochemical Pathways
The compound’s potential role in borylation reactions suggests that it could affect various biochemical pathways, depending on the specific organic molecules it interacts with .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density, have been documented . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate’s action would depend on the specific organic molecules it interacts with. Given its potential role in borylation reactions, the compound could induce structural changes in these molecules, potentially altering their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability .
实验室实验的优点和局限性
The advantages of using ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in laboratory experiments include its low cost, its low toxicity, and its ability to catalyze a wide range of reactions. Additionally, it is a versatile reagent that can be used in a variety of synthetic processes. The main limitation of using this reagent is its instability in the presence of light and air.
未来方向
There are a number of potential future directions for research involving ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, pesticides, and insecticides. Additionally, further research could explore its use as a catalyst in the synthesis of polymers and as a ligand in asymmetric catalysis. Finally, research could explore ways to improve the stability of this compound, such as through the use of protective groups.
合成方法
Ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized by reacting 4-chlorobenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl methanol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10 °C. The reaction is complete within 30 minutes and yields a white solid product.
安全和危害
属性
IUPAC Name |
ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-6-19-13(18)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVAZBPZQVSEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

